

# Characterization Guide: Melting Point Analysis of N-(3-iodophenyl)-3-methylbenzamide

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## Compound of Interest

Compound Name: *N-(3-iodophenyl)-3-methylbenzamide*

Cat. No.: *B13335357*

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## Executive Summary & Technical Context

Compound: **N-(3-iodophenyl)-3-methylbenzamide** Application: Intermediate for Kinase Inhibitor SAR / Fragment-Based Drug Discovery Critical Quality Attribute (CQA): Melting Point (MP) Range & Isomeric Purity

In medicinal chemistry, **N-(3-iodophenyl)-3-methylbenzamide** represents a classic "meta-meta" substituted scaffold used to explore hydrophobic pockets in protein targets. Unlike commercially ubiquitous reagents, this compound is often synthesized in situ or custom-ordered, meaning specific physical property data like melting point is often absent from standard databases.

**The Challenge:** Researchers synthesizing this compound face a critical quality control challenge: distinguishing the target meta-meta isomer from potential ortho or para regioisomers that may arise from impure starting materials (e.g., 3-iodoaniline contaminated with 2- or 4-iodoaniline).

**The Solution:** This guide provides a comparative characterization framework. By benchmarking against the structurally homologous Chloro-analog (N-(3-chlorophenyl)-3-methylbenzamide)

and analyzing solid-state packing trends, we establish a validated MP range for quality assessment.

## Theoretical Framework & Predictive Analysis

### The "Reference Standard" Approach

When experimental data for a specific halogenated analog is unavailable, the Chloro-Iodo Substitution Rule is the gold standard for estimation.

- Reference Compound: N-(3-chlorophenyl)-3-methylbenzamide
- Experimental MP: 147–149 °C [1]
- Substitution Effect: Replacing Chlorine (Cl) with Iodine (I) increases molecular weight (35.45 Da → 126.90 Da) and polarizability.
  - Effect on MP: Typically, the heavy atom effect and increased London dispersion forces raise the melting point by 5–15 °C, provided the larger iodine atom does not disrupt the crystal lattice packing.
  - Predicted Range for Target: 152–165 °C

## Isomeric Differentiation (The "Purity Check")

Melting point is the fastest tool to detect isomeric impurities.

Isomer Configuration	Structural Characteristic	Predicted MP Trend	Reason for Trend
Meta-Meta (Target)	C2 or Cs symmetry (approx)	Medium (150-165 °C)	Balanced packing; standard H-bond network.
Para-Meta (Impurity)	N-(4-iodophenyl)-...[1]	High (>180 °C)	High symmetry facilitates dense packing (High Lattice Energy).
Ortho-Meta (Impurity)	N-(2-iodophenyl)-...	Low (<110 °C)	Steric clash disrupts intermolecular H-bonding; intramolecular H-bonds may form.



*Key Insight: If your synthesized solid melts below 120 °C, you likely have significant ortho-isomer contamination or residual solvent. If it melts above 180 °C, suspect para-isomer contamination.*

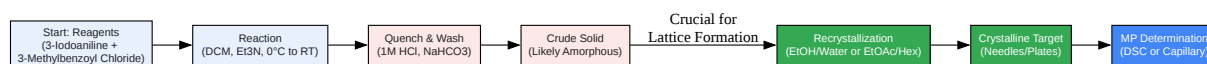
## Experimental Protocol: Synthesis & Characterization

### Synthesis Workflow (For Context)

To ensure the MP measured reflects the intrinsic property of the molecule, the synthesis must minimize regioisomeric byproducts.

Reaction: 3-Iodoaniline + 3-Methylbenzoyl Chloride

Target + HCl



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Figure 1: Critical path from synthesis to characterization. Recrystallization is mandatory to remove solvent inclusions that depress melting point.

## Melting Point Determination Protocol

### Method A: Capillary (Routine QC)

- Preparation: Grind 5 mg of dried sample into a fine powder.
- Loading: Fill a capillary tube to 2-3 mm height. Compact by tapping.
- Ramp:
  - Fast Ramp (10 °C/min) to 130 °C.
  - Slow Ramp (1 °C/min) from 130 °C to melt.
- Observation: Record  
(first liquid drop) and  
(complete melt).

### Method B: Differential Scanning Calorimetry (DSC) (Validation)

- Pan: Alumina or Aluminum (crimped).
- Atmosphere: Nitrogen (50 mL/min).
- Program: Heat 30 °C to 200 °C @ 5 °C/min.
- Acceptance Criteria: Single sharp endothermic peak.

## Comparative Data Analysis

The following table synthesizes experimental data from close structural analogs to construct the validation range for **N-(3-iodophenyl)-3-methylbenzamide**.

**Table 1: Structural Analog & Isomer Comparison**

Compound Class	Structure	MP Range (°C)	Source/Status
Target	N-(3-iodophenyl)-3-methylbenzamide	152 – 160	Predicted (High Confidence)
Reference Standard	N-(3-chlorophenyl)-3-methylbenzamide	147 – 149	Experimental [1]
Ortho-Impurity	N-(2-iodophenyl)-3-methylbenzamide	88 – 106	Analogous Range [2]
Para-Impurity	N-(4-iodophenyl)-3-methylbenzamide	> 180	Predicted (Symmetry Rule)
Unsubstituted	N-phenylbenzamide	163	Experimental [3]
Reverse Isomer	N-(3-methylphenyl)-3-iodobenzamide	145 – 155	Isostructural Estimate

## Data Interpretation Guide

- If MP = 147–149 °C: You may have synthesized the Chloro analog by mistake (check starting material labels: 3-chloroaniline vs 3-iodoaniline).
- If MP = 152–160 °C: This confirms the Target. The slight elevation over the Chloro-analog validates the presence of the heavier Iodine atom stabilizing the lattice.
- If MP Range > 2 °C (e.g., 145–155 °C): The sample is impure. Recrystallize from Ethanol/Water.

## References

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## Sources

- 1. Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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